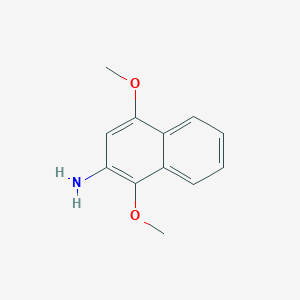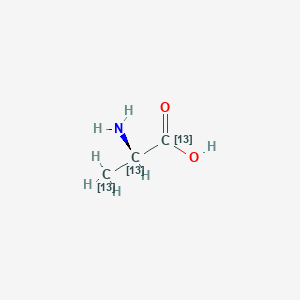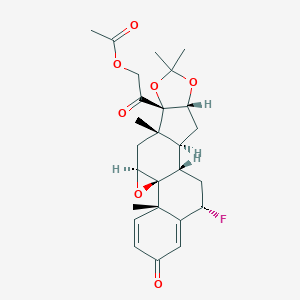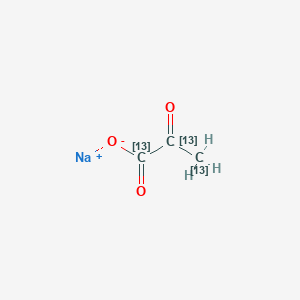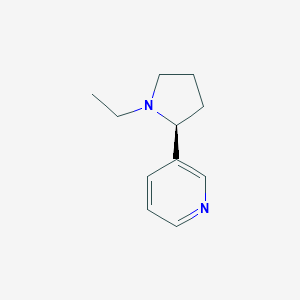
méthyl (2S,3S,4R)-3,4-diacétoxy-3,4-dihydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate," is a derivative of the 2H-pyran family, characterized by a dihydro-2H-pyran ring structure with acetyloxy substituents and a carboxylate group. This class of compounds is significant in organic chemistry due to their potential applications in synthesizing various carbo- and heterocycles, which are valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related 2H-pyran derivatives often involves starting materials such as dehydroacetic acid, ketene, or diketene, which can proceed under mild conditions to yield high product percentages. For instance, the reaction of dehydroacetic acid with "magic methyl" (methyl fluorosulfonate) produces methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate in an 85% yield under mild conditions . This suggests that the synthesis of the compound could also be achieved through similar methods, potentially involving acylation reactions to introduce the acetyloxy groups.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, reveals a distorted half-boat conformation of the dihydro-2H-pyran ring. The acetyloxy group adjacent to the methylacetate group lies above the plane of the remaining ring atoms, indicating steric interactions that influence the overall conformation . This information can be extrapolated to the target compound, suggesting that it may also exhibit a similar conformation due to the presence of acetyloxy groups.
Chemical Reactions Analysis
Compounds within the 2H-pyran family show reactivity towards various reagents. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates react with acids, acetic anhydride, and alcohols, leading to the formation of different substituted derivatives . This indicates that the compound of interest may also undergo reactions with these reagents, potentially leading to the formation of novel structures with diverse chemical properties.
Physical and Chemical Properties Analysis
The physical properties of 2H-pyran derivatives can be deduced from crystallographic analyses. For instance, methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate is a colorless crystal, and its structure has been confirmed by X-ray crystallography . The molecule is nearly planar, with specific torsion angles defining its conformation. These findings suggest that the compound may also crystallize in a similar manner and possess planarity with certain deviations due to substituents. The chemical properties, such as reactivity and stability, can be inferred from the functional groups present, indicating that the compound may be reactive towards nucleophiles due to the presence of acetyloxy and carboxylate groups.
Applications De Recherche Scientifique
Synthèse des glycosaminoglycanes et des glycoprotéines
Le méthyl 3,4-di-O-acétyl-D-glucuronal (MDG) joue un rôle crucial dans la synthèse des glycosaminoglycanes et des glycoprotéines . Ce sont des biomolécules essentielles impliquées dans divers processus biologiques, notamment la signalisation cellulaire, l'intégrité structurelle et la reconnaissance moléculaire.
Chimie des glucides
En chimie des glucides, le MDG est utilisé pour la protection des groupes hydroxyles dans les sucres. Cela empêche toute interférence dans les transformations chimiques d'autres groupes hydroxyles au sein de la molécule de sucre . C'est une étape fondamentale dans la synthèse des glucides complexes et de leurs dérivés.
Chimie médicinale
Le MDG sert d'intermédiaire essentiel en chimie médicinale. Il est utilisé dans la synthèse de molécules qui interagissent avec le métabolisme des glucides, ce qui est vital pour développer des traitements contre les maladies liées aux troubles du métabolisme des glucides .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Similar compounds have been found to exert various biological effects, such as anti-anxiety and anticonvulsant activities .
Propriétés
IUPAC Name |
methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMNOQXLQYOFN-UTLUCORTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370479 |
Source


|
| Record name | ST50405664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57690-62-7 |
Source


|
| Record name | ST50405664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the typical outcome of a Ferrier reaction with glycals?
A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []
Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?
A2: Instead of the typical allylic rearrangement product, methyl 3,4-di-O-acetyl-D-glucuronal reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

